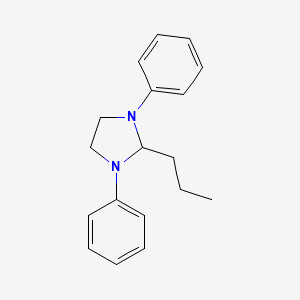
1,3-Diphenyl-2-propylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2-propylimidazolidine is an organic compound with the molecular formula C18H22N2. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylurea with propylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored as a solvent-free and eco-friendly approach. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
Scientific Research Applications
1,3-Diphenyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-propylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylurea: A related compound with similar structural features but different chemical properties.
1,3-Diphenylpropenone: Another compound with a similar aromatic structure but distinct reactivity.
5,5-Diphenylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different substituents
Uniqueness
1,3-Diphenyl-2-propylimidazolidine is unique due to its specific substitution pattern and the presence of a propyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
55320-82-6 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,3-diphenyl-2-propylimidazolidine |
InChI |
InChI=1S/C18H22N2/c1-2-9-18-19(16-10-5-3-6-11-16)14-15-20(18)17-12-7-4-8-13-17/h3-8,10-13,18H,2,9,14-15H2,1H3 |
InChI Key |
FTZQFBUICLZGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


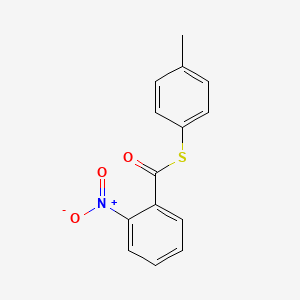
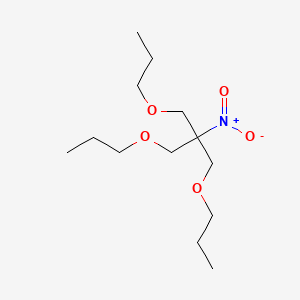
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)

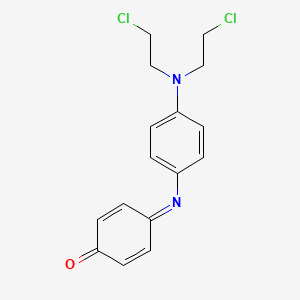

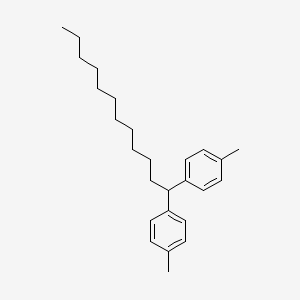
![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)
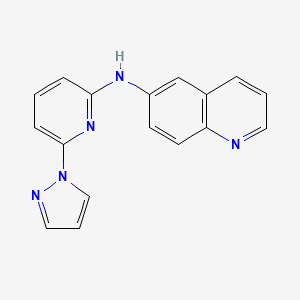
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
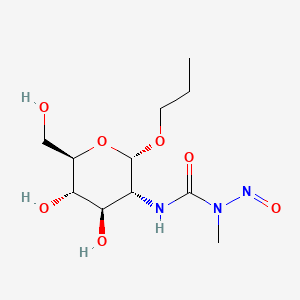
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)

